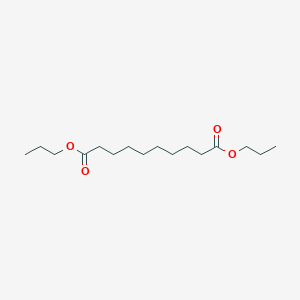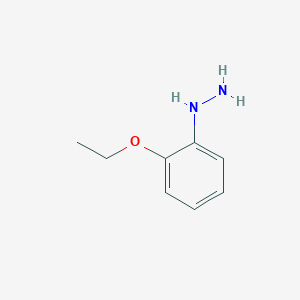![molecular formula C11H15NO4S B099908 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester CAS No. 18303-02-1](/img/structure/B99908.png)
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester, also known as mesulfuron-methyl, is a herbicide used to control broadleaf weeds in various crops. It belongs to the sulfonylurea family of herbicides and is known for its high efficacy at low application rates.
Mecanismo De Acción
Mesulfuron-methyl works by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl prevents the growth and development of broadleaf weeds, leading to their eventual death. The mechanism of action of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is specific to plants, making it an effective herbicide with minimal impact on non-target organisms.
Biochemical and Physiological Effects:
Mesulfuron-methyl has been shown to have a range of biochemical and physiological effects on plants. It inhibits the biosynthesis of branched-chain amino acids, leading to a disruption in protein synthesis and cell division. This disruption ultimately leads to the death of the plant. Mesulfuron-methyl also affects the photosynthetic process in plants, leading to reduced photosynthesis and energy production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Mesulfuron-methyl is a widely used herbicide in laboratory experiments due to its high efficacy and specificity. It is relatively easy to use and has a low environmental impact when used according to label directions. However, Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl has some limitations in laboratory experiments, such as its potential to interfere with other biochemical processes in plants, leading to unintended effects.
Direcciones Futuras
There are several future directions for research on Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl. One area of research is the development of new formulations and application methods to improve the herbicide's efficacy and reduce its environmental impact. Another area of research is the study of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl's impact on non-target organisms, such as insects and soil microorganisms. Finally, research is needed to better understand the mechanism of action of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl and its potential for use in integrated weed management strategies.
Conclusion:
Mesulfuron-methyl is a highly effective herbicide used to control broadleaf weeds in various crops. Its mechanism of action is specific to plants, making it a safe and effective herbicide with minimal impact on non-target organisms. Mesulfuron-methyl has been extensively studied for its herbicidal properties and its impact on the environment. Future research is needed to improve the herbicide's efficacy and reduce its environmental impact and to better understand its mechanism of action and potential for use in integrated weed management strategies.
Métodos De Síntesis
Mesulfuron-methyl is synthesized through a multistep process that involves the reaction of 4-methylsulfonylphenylhydrazine with 1-methylethyl chloroformate. The resulting intermediate is then reacted with 2,4-dichloro-5-methylpyrimidine to form Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl. The synthesis of Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is a complex process that requires careful control of reaction conditions and high purity reagents to ensure the final product's quality.
Aplicaciones Científicas De Investigación
Mesulfuron-methyl has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be highly effective in controlling broadleaf weeds in various crops, including wheat, barley, and corn. Mesulfuron-methyl has also been studied for its impact on non-target organisms, such as insects and soil microorganisms. Research has shown that Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl esterethyl is relatively safe for non-target organisms when used according to label directions.
Propiedades
Número CAS |
18303-02-1 |
|---|---|
Fórmula molecular |
C11H15NO4S |
Peso molecular |
257.31 g/mol |
Nombre IUPAC |
propan-2-yl N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H15NO4S/c1-8(2)16-11(13)12-17(14,15)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,12,13) |
Clave InChI |
FOKWWPWMZYWNKM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



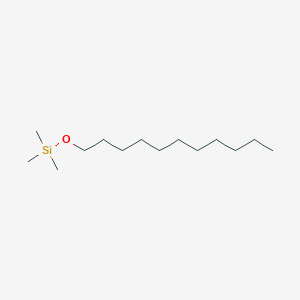
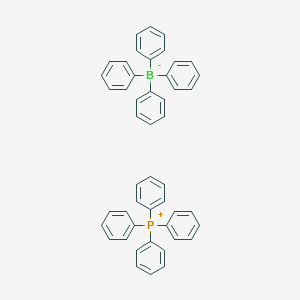


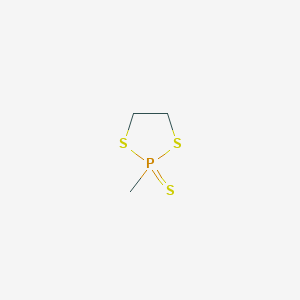
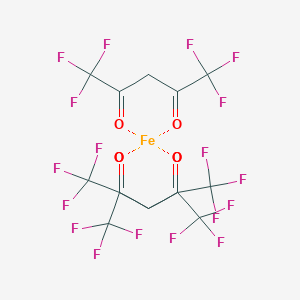
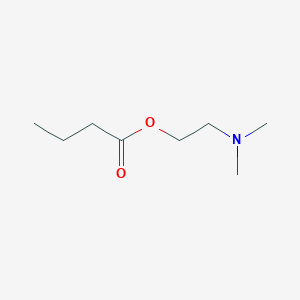

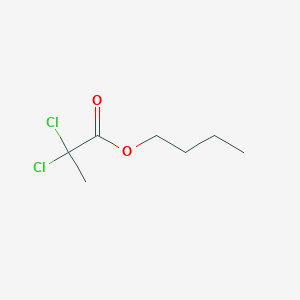

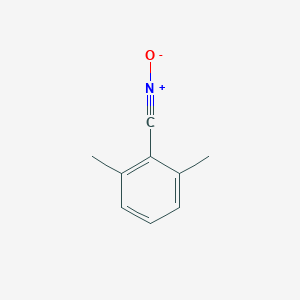
![Potassium;4-[(5,6-dihydroxy-4,7-dioxo-1,3,2-dioxastibepan-2-yl)oxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B99846.png)
